molecular formula C9H14O3 B14728600 2,7-Oxecanedione CAS No. 13030-92-7

2,7-Oxecanedione

Cat. No.: B14728600
CAS No.: 13030-92-7
M. Wt: 170.21 g/mol
InChI Key: XVJSPKCFYMUFRT-UHFFFAOYSA-N
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Description

2,7-Oxecanedione is an organic compound with the molecular formula C9H14O3. It is a cyclic ester, also known as a lactone, and is characterized by a ten-membered ring structure containing two ketone groups. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,7-Oxecanedione can be synthesized through several methods. One common synthetic route involves the cyclization of nonanoic acid derivatives. For instance, the oxidation of 9-hydroxy-nonanoic acid can lead to the formation of this compound. The reaction typically requires an oxidizing agent such as potassium permanganate or chromium trioxide under acidic conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of more scalable and cost-effective methods. This could include the catalytic oxidation of nonanoic acid derivatives using metal catalysts. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,7-Oxecanedione undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more complex lactones or carboxylic acids.

    Reduction: Reduction of this compound can yield diols or other reduced forms of the lactone.

    Substitution: The ketone groups in this compound can undergo nucleophilic substitution reactions, leading to the formation of various substituted lactones.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions include substituted lactones, diols, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2,7-Oxecanedione has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,7-Oxecanedione exerts its effects involves its interaction with various molecular targets. The compound’s ketone groups can form covalent bonds with nucleophiles, leading to the formation of stable adducts. This reactivity is exploited in various chemical and biological applications. The pathways involved include nucleophilic addition and substitution reactions, which are fundamental to its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

    6-Ketononanolide: Another lactone with a similar structure but differing in the position of the ketone group.

    Nonanoic acid, 9-hydroxy-6-oxo-: A precursor in the synthesis of 2,7-Oxecanedione.

    Oxecane-2,7-quinone: A related compound with quinone functionality.

Uniqueness

This compound is unique due to its ten-membered ring structure and the presence of two ketone groups. This combination of features imparts distinct reactivity and makes it a valuable compound in various chemical and industrial applications .

Properties

CAS No.

13030-92-7

Molecular Formula

C9H14O3

Molecular Weight

170.21 g/mol

IUPAC Name

oxecane-2,7-dione

InChI

InChI=1S/C9H14O3/c10-8-4-1-2-6-9(11)12-7-3-5-8/h1-7H2

InChI Key

XVJSPKCFYMUFRT-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=O)OCCCC(=O)C1

Origin of Product

United States

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